3-(2-Hydroxyethyl)-2,5-dioxopyrrolidin-1-yl benzoate
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Overview
Description
3-(2-Hydroxyethyl)-2,5-dioxopyrrolidin-1-yl benzoate is a chemical compound that belongs to the class of benzofuran derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyethyl)-2,5-dioxopyrrolidin-1-yl benzoate typically involves the reaction of benzofuran derivatives with appropriate reagents under controlled conditions. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxyethyl)-2,5-dioxopyrrolidin-1-yl benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for Suzuki–Miyaura coupling) .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted benzofuran compounds .
Scientific Research Applications
3-(2-Hydroxyethyl)-2,5-dioxopyrrolidin-1-yl benzoate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(2-Hydroxyethyl)-2,5-dioxopyrrolidin-1-yl benzoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation and apoptosis . The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(2-Hydroxyethyl)-2,5-dioxopyrrolidin-1-yl benzoate include other benzofuran derivatives, such as:
- Psoralen
- 8-Methoxypsoralen
- Angelicin
Uniqueness
What sets this compound apart from other similar compounds is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity . This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications.
Biological Activity
3-(2-Hydroxyethyl)-2,5-dioxopyrrolidin-1-yl benzoate is a compound that has garnered attention for its potential biological activities, including antimicrobial, anti-tumor, and anti-viral properties. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, research findings, and applications in various fields.
Property | Value |
---|---|
Molecular Formula | C13H13NO5 |
Molecular Weight | 263.25 g/mol |
IUPAC Name | [3-(2-hydroxyethyl)-2,5-dioxopyrrolidin-1-yl] benzoate |
InChI Key | DCZWLMBHMVRNPT-UHFFFAOYSA-N |
Canonical SMILES | C1C(C(=O)N(C1=O)OC(=O)C2=CC=CC=C2)CCO |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may inhibit certain enzymes or receptors involved in critical biological processes such as:
- Cell Proliferation : The compound may interfere with pathways that promote cell growth and division.
- Apoptosis Modulation : It has been suggested that this compound can induce apoptosis in cancer cells, making it a candidate for anti-cancer therapies.
Antimicrobial Properties
Studies have shown that this compound exhibits significant antimicrobial activity against various pathogens. Its effectiveness has been evaluated through:
- In vitro assays : These studies demonstrate the compound's ability to inhibit the growth of bacteria and fungi.
- Mechanistic studies : Investigations into how the compound disrupts microbial cell functions are ongoing.
Anti-Tumor Effects
The anti-tumor potential of this compound has been explored in several research studies:
- Cell Line Studies : Various cancer cell lines have been treated with the compound to assess cytotoxicity and growth inhibition.
- Animal Models : Preclinical studies indicate promising results in tumor reduction and improved survival rates.
Anti-Viral Activity
Research into the anti-viral properties of this compound suggests potential efficacy against viral infections:
- Mechanisms : The compound may interfere with viral replication or entry into host cells.
- Clinical Relevance : Further studies are needed to evaluate its effectiveness against specific viruses.
Case Studies
Several case studies highlight the biological activity and therapeutic potential of this compound:
-
Case Study on Antimicrobial Activity :
- A study published in a peer-reviewed journal demonstrated that the compound showed significant inhibition against Staphylococcus aureus and Candida albicans, suggesting its potential as a therapeutic agent for infections caused by these pathogens.
-
Case Study on Anti-Cancer Properties :
- In an experimental model using breast cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability and induced apoptosis, indicating its potential as a chemotherapeutic agent.
-
Case Study on Anti-Viral Efficacy :
- Preliminary findings from a laboratory study indicated that the compound could inhibit replication of certain viruses in vitro, warranting further investigation into its use in antiviral therapies.
Properties
Molecular Formula |
C13H13NO5 |
---|---|
Molecular Weight |
263.25 g/mol |
IUPAC Name |
[3-(2-hydroxyethyl)-2,5-dioxopyrrolidin-1-yl] benzoate |
InChI |
InChI=1S/C13H13NO5/c15-7-6-10-8-11(16)14(12(10)17)19-13(18)9-4-2-1-3-5-9/h1-5,10,15H,6-8H2 |
InChI Key |
DCZWLMBHMVRNPT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)C2=CC=CC=C2)CCO |
Origin of Product |
United States |
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